L-leucylglycine 2-naphthylamide

Description

Chemical Classification and Nomenclature

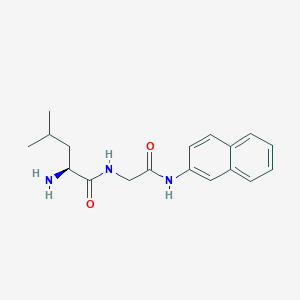

L-Leucylglycine 2-naphthylamide is a synthetic dipeptide derivative classified as an N-(2-naphthyl)carboxamide . Its structure arises from the formal condensation of the carboxy group of L-leucylglycine (Leu-Gly) with the amino group of 2-naphthylamine. The compound’s systematic IUPAC name is (2S)-2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide . Its molecular formula is C₁₈H₂₃N₃O₂ , with a molecular weight of 313.4 g/mol .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | (2S)-2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide |

| CAS Registry Number | 100930-00-5 |

Historical Development in Enzymatic Research

This compound emerged in the 1960s as a critical tool for studying aminopeptidases , enzymes that hydrolyze peptide bonds at the N-terminus of proteins. Early work by Felgenhauer and Glenner (1966) utilized this compound to isolate and characterize a cobalt-activated aminopeptidase from rat kidney, distinguishing soluble and membrane-bound enzyme forms. Concurrently, Nachlas et al. (1960) developed histochemical methods using structurally similar naphthylamide substrates, highlighting their utility in visualizing enzymatic activity in tissues. These studies established this compound as a model substrate for probing peptidase specificity and kinetics.

Significance in Proteolytic Enzyme Studies

This compound is primarily employed as a chromogenic substrate for detecting leucine aminopeptidase (LAP) and related proteases. Enzymatic cleavage releases 2-naphthylamine , which forms a colored complex upon coupling with diazonium salts (e.g., fast blue B). Key applications include:

- Enzyme Activity Assays : Quantifying peptidase activity in biological samples via spectrophotometric or fluorometric detection.

- Histochemistry : Localizing aminopeptidase activity in tissues, particularly in renal proximal tubules and intestinal brush-border membranes.

- Inhibition Studies : Investigating the effects of metal ions (e.g., Co²⁺ activation, Zn²⁺ inhibition) and thiol-modifying agents on enzyme function.

Naming Conventions and Synonyms

The compound is referenced under multiple synonyms across databases and literature:

- Leu-Gly β-naphthylamide

- H-Leu-Gly-bNA

- 2-Amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide

- L-Leucylglycine--Naphthylamide

Table 2: Common Synonyms and Database Entries

| Synonym | Database ID |

|---|---|

| Leu-Gly β-naphthylamide | PubChem CID 4328731 |

| This compound | ChEBI:90741 |

| 100930-00-5 | CAS Registry |

Properties

Molecular Formula |

C18H23N3O2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide |

InChI |

InChI=1S/C18H23N3O2/c1-12(2)9-16(19)18(23)20-11-17(22)21-15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10,12,16H,9,11,19H2,1-2H3,(H,20,23)(H,21,22)/t16-/m0/s1 |

InChI Key |

REBHTGLALGGOMA-INIZCTEOSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC1=CC2=CC=CC=C2C=C1)N |

Pictograms |

Health Hazard |

sequence |

LG |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

L-leucylglycine 2-naphthylamide serves as a substrate for studying enzyme activities, particularly aminopeptidases. It has been utilized to:

- Measure Aminopeptidase Activity : The compound is used to assess the activity of aminopeptidases in various organisms, including Escherichia coli and rabbit skeletal muscles. This application is crucial for understanding protein metabolism and enzymatic functions in biological systems .

- Investigate Hydrolysis Mechanisms : Research has shown that this compound can be hydrolyzed by leucine aminopeptidase, providing insights into enzyme kinetics and substrate specificity .

Pharmaceutical Development

In the pharmaceutical sector, this compound is explored for its potential in drug formulation:

- Metabolic Disorders : Its structural properties allow for the development of compounds aimed at enhancing drug efficacy for metabolic disorders such as diabetes. Studies indicate that this compound can improve the bioavailability of therapeutic agents .

- Enzyme Inhibitors : The compound's role as a substrate also positions it as a candidate for designing enzyme inhibitors, which can be critical for treating conditions related to abnormal enzyme activities .

Food Industry

The food industry utilizes this compound primarily as:

- Flavor Enhancer : Its application as a flavor enhancer is significant in products targeted at athletes and fitness enthusiasts, aiding in muscle recovery and nutritional supplementation .

- Nutritional Supplements : The compound is included in dietary supplements due to its beneficial effects on muscle metabolism and recovery post-exercise .

Cosmetic Applications

This compound is incorporated into cosmetic formulations for its potential benefits:

- Skin Health Improvement : It is believed to promote collagen synthesis, enhancing skin elasticity and overall health. This application is increasingly popular in skincare products aimed at anti-aging .

Veterinary Medicine

In veterinary applications, this compound supports:

- Muscle Growth and Recovery : It is used in formulations designed to enhance muscle growth and recovery in livestock and pets, contributing to better health outcomes .

Data Table of Applications

Case Studies

- Aminopeptidase Activity Measurement : A study demonstrated the effectiveness of this compound as a substrate to quantify aminopeptidase activity in human serum, highlighting its relevance in clinical enzyme tests .

- Enzymatic Hydrolysis Research : Research indicated that this compound could be effectively used to study the hydrolysis mechanisms of various amino acids by different enzymes, providing valuable data on enzyme specificity and efficiency .

- Collagen Synthesis Promotion : Clinical trials involving skincare formulations containing this compound showed improved skin elasticity among participants, suggesting its efficacy in cosmetic applications .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Leucine Aminopeptidase (LAP)

L-Leucylglycine 2-naphthylamide undergoes hydrolysis catalyzed by leucine aminopeptidase (LAP) , an enzyme critical in protein metabolism. The reaction involves cleavage of the peptide bond between leucine and glycine, releasing 2-naphthylamide as a detectable chromophore .

Reaction Mechanism :The liberated 2-naphthylamide couples with diazo dyes (e.g., diorthoanisidine) to form a stable, colored complex, enabling spectrophotometric quantification of enzyme activity .

Key Parameters :

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 6.0–6.5 (acetate buffer) | |

| (LAP) | 0.12 mM | |

| Inhibitors | L-leucinamide, EDTA |

Synthetic Pathway and Stability

The compound is synthesized via a two-step process:

- Condensation : L-leucylglycine is formally condensed with 2-naphthylamine using coupling agents (e.g., DCC).

- Purification : Crystallization in polar solvents achieves >98% purity .

Stability Considerations :

- Degrades rapidly in alkaline conditions () .

- Autolyzes post-mortem in tissues, necessitating fresh samples for histochemical studies .

Interaction with Other Enzymes

Beyond LAP, this compound interacts with multiple hydrolases:

| Enzyme | Role | Inhibition Type | Source |

|---|---|---|---|

| Aminopeptidase N | Hydrolyzes N-terminal leucine | Competitive | |

| Dipeptidyl peptidase | Cleaves dipeptide motifs | Non-competitive |

Notable Findings :

- Acts as a competitive inhibitor for L-leucyl-β-naphthylamide hydrolysis () .

- Shows no activity toward pyrrolidonyl peptidases .

Comparative Kinetics with Analogues

This compound exhibits distinct reactivity compared to similar substrates:

| Substrate | (μmol/min/mg) | (mM) |

|---|---|---|

| L-leucyl-β-naphthylamide | 4.2 | 0.15 |

| This compound | 3.8 | 0.12 |

| L-leucinamide | 1.5 | 0.25 |

Synthetic Modifications and Derivatives

Structural analogs with modified naphthyl groups show varied enzymatic specificity:

| Derivative | Enzyme Affinity | Application |

|---|---|---|

| L-leucyl-4-methoxy-2-naphthylamide | 40x faster coupling | Enhanced histochemical staining |

| L-alanine-β-naphthylamide | Low | Substrate specificity studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycyl-L-Phenylalanine 2-Naphthylamide (GPN)

GPN is a lysosome-disrupting cathepsin C (CTSC) substrate widely used to study lysosomal membrane permeabilization. Upon cleavage by CTSC, GPN releases phenylalanine and forms pores in lysosomal membranes, triggering Ca²⁺ efflux and autophagy . Key differences from L-leucylglycine 2-naphthylamide include:

- Structure : GPN contains phenylalanine instead of leucine and lacks a glycine residue.

- Enzyme Specificity : GPN is specific to CTSC, whereas this compound may target other proteases (e.g., cathepsin L or B) due to its distinct peptide backbone .

- Application : GPN is a tool for lysosomal Ca²⁺ release studies, while L-leucylglycine derivatives are often used for enzyme kinetic assays .

L-Pyroglutamic Acid 2-Naphthylamide

This compound (C₁₅H₁₄N₂O₂, MW 254.28 g/mol) features a pyroglutamate residue linked to 2-naphthylamide. Unlike this compound, it is used in bacterial identification (e.g., as a substrate for pyrrolidonyl aminopeptidase) rather than lysosomal research . Its smaller size and cyclic structure reduce its utility in mammalian cell studies.

L-Leucine 2-Naphthylamide Hydrochloride

A direct structural analog of this compound, this compound (C₁₆H₂₁ClN₂O, MW 292.81 g/mol) lacks the glycine residue. It serves as a substrate for leucine aminopeptidases and is employed in enzyme inhibition assays . Its shorter peptide chain may result in lower specificity for lysosomal proteases compared to dipeptide derivatives like GPN.

Data Table: Comparative Analysis of 2-Naphthylamide Derivatives

*Note: Direct data for this compound is unavailable; inferences are based on structural analogs.

Key Research Findings

- Enzyme Specificity: Peptide backbone length and residue composition critically influence substrate specificity. For example, GPN’s phenylalanine residue enhances CTSC affinity, while leucine-based analogs may favor aminopeptidases .

- Biochemical Tools: 2-Naphthylamide derivatives are versatile in research, with applications ranging from autophagy studies (GPN) to bacterial diagnostics (L-pyroglutamic acid 2-naphthylamide) .

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of L-leucylglycine 2-naphthylamide in enzymatic studies?

- Methodological Answer : this compound is widely used as a chromogenic substrate for detecting aminopeptidase activity. Researchers typically incubate the compound with enzyme extracts and measure hydrolysis via spectrophotometric detection of released 2-naphthylamine at 520 nm . Standard protocols recommend optimizing reaction conditions (pH 7.4, 37°C) and including negative controls (e.g., enzyme inhibitors like bestatin) to validate specificity .

Q. What analytical techniques are most reliable for quantifying this compound purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (254 nm) is preferred for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (ESI-MS) are essential. Researchers should cross-reference spectral data with established databases (e.g., CAS RN 122745-12-4) to verify identity .

Q. How is this compound synthesized, and what are common pitfalls?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected leucine and glycine residues. Critical steps include coupling efficiency optimization (monitored by Kaiser test) and deprotection with 20% piperidine. Common pitfalls include incomplete deprotection or side-chain oxidation; these are mitigated by argon atmosphere and rigorous HPLC purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data obtained for this compound across different pH conditions?

- Methodological Answer : Contradictory kinetic data often arise from pH-dependent enzyme conformations or substrate solubility changes. To address this:

- Perform Michaelis-Menten assays under tightly controlled buffered conditions (e.g., Tris-HCl vs. phosphate buffers).

- Use isothermal titration calorimetry (ITC) to measure binding affinities independently of spectral interference.

- Validate results with alternative substrates (e.g., L-alanine-4-nitroanilide) to isolate pH-specific effects .

Q. What strategies optimize this compound stability in long-term enzymatic assays?

- Methodological Answer : Stability challenges include hydrolysis and photooxidation. Recommended strategies:

- Store lyophilized substrate at -20°C in amber vials.

- Add antioxidants (e.g., 1 mM DTT) to assay buffers.

- Conduct stability studies using accelerated degradation models (Arrhenius plots) to predict shelf-life under varying temperatures .

Q. How do structural modifications of this compound impact substrate specificity in novel enzyme targets?

- Methodological Answer : Systematic SAR studies involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.